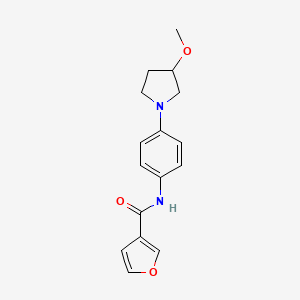

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-20-15-6-8-18(10-15)14-4-2-13(3-5-14)17-16(19)12-7-9-21-11-12/h2-5,7,9,11,15H,6,8,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPGWRIZJJMAJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-3-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

Formation of the Furan Ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors.

Coupling Reactions: The final step involves coupling the pyrrolidine and furan rings with the carboxamide group under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Calculated based on formula C₁₆H₁₉N₂O₃.

Key Observations:

- Pyrrolidine vs.

- Methoxy Group: The 3-methoxy substituent on pyrrolidine enhances polarity and hydrogen-bonding capacity, contrasting with lipophilic groups like diethylamino or thiophene in analogs .

- Synthetic Yields: While the target compound’s synthesis details are unspecified, similar derivatives (e.g., diethylamino-substituted furan-3-carboxamides) achieve yields of 75–93% using HBTU/DIPEA-mediated coupling in DMF .

Crystallographic and Conformational Insights

The crystal structure of N-[3-(5-Oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]furan-3-carboxamide () reveals a planar furan-carboxamide system with intermolecular hydrogen bonds (N–H···O) stabilizing the lattice. While this compound has a bulkier dibenzocycloheptenyl group, its furan-3-carboxamide moiety aligns with the target compound, suggesting similar hydrogen-bonding propensities. The target compound’s 3-methoxypyrrolidine may introduce additional intramolecular interactions, altering solubility and bioavailability compared to less polar analogs .

Electronic and Steric Effects

- Electron-Donating vs. This contrasts with electron-withdrawing groups (e.g., bromo, trifluoromethyl) in analogs like 5-(4-Bromophenyl)-N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)furan-3-carboxamide, which reduce aromatic reactivity but enhance metabolic stability .

- Steric Hindrance: The 3-methoxy group on pyrrolidine may create steric hindrance near the nitrogen, affecting binding to flat enzymatic active sites compared to less hindered diethylamino derivatives .

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its pharmacological effects.

- Molecular Formula : C16H18N2O3

- Molecular Weight : 286.33 g/mol

- CAS Number : 1797277-81-6

- Structure : The compound features a furan ring, a carboxamide group, and a pyrrolidine moiety, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes, such as histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression .

- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are vital for mood regulation and cognitive functions.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties through the following mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The observed IC50 values range from 10 to 30 µM depending on the cell type .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 25 |

Neuroprotective Effects

In preclinical studies, the compound demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's:

- Oxidative Stress Reduction : It has been shown to reduce levels of reactive oxygen species (ROS), thereby protecting neuronal cells from apoptosis .

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Case Studies

Several studies have focused on the pharmacological applications of this compound:

- Study on Cancer Cell Lines : A study published in Cancer Research evaluated the effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through caspase activation pathways .

- Neuroprotection in Animal Models : In an animal model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the crystal structure of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-3-carboxamide?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Growing high-quality crystals using vapor diffusion or slow evaporation.

- Data collection on a diffractometer (e.g., Bruker SMART APEXII) with Mo-Kα radiation.

- Refinement using software like SHELXL to analyze unit cell parameters (e.g., monoclinic P21/c space group) and hydrogen bonding networks .

- Critical Parameters : Monitor β angles (e.g., β = 101.934°) and lattice constants (a, b, c) to confirm structural integrity.

Q. How can researchers validate the purity of this compound during synthesis?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v). A purity threshold of ≥98% is typical for pharmacological studies .

- Mass Spectrometry : Confirm molecular weight (e.g., 408.44 g/mol for analogous structures) via ESI-MS .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Enzyme Inhibition Assays : For target-specific activity, use protocols similar to PrpC inhibition studies (e.g., monitoring thiol release via DTNB at 412 nm). IC50 values can be calculated using nonlinear regression .

- Binding Affinity Studies : Radioligand displacement assays (e.g., for receptor antagonism) with HEK293 cells expressing target receptors .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine or furan moieties affect pharmacological activity?

- Methodology :

- SAR Analysis : Compare analogs with substitutions (e.g., halogenation, methoxy variations) using:

- Docking Simulations : AutoDock Vina to predict binding poses with targets like D3 receptors .

- Functional Assays : Measure changes in IC50 or Ki values (e.g., a 2-methyl substitution on pyrrolidine increased affinity by 3-fold in related compounds) .

- Data Interpretation : Correlate steric/electronic effects (e.g., logP changes) with activity trends.

Q. What strategies resolve contradictions in enzymatic inhibition data across studies?

- Methodology :

- Kinetic Analysis : Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots.

- Buffer Optimization : Adjust pH and ionic strength to mimic physiological conditions (e.g., Tris-HCl vs. HEPES buffers) .

- Control Experiments : Include known inhibitors (e.g., V-13–009920 for PrpC) to validate assay conditions .

Q. How can hydrogen bonding networks inferred from crystallography guide drug design?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.